An In-depth Technical Guide to Iodohippurate Sodium I 123: Chemical Structure, Properties, and Clinical Significance
An In-depth Technical Guide to Iodohippurate Sodium I 123: Chemical Structure, Properties, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iodohippurate Sodium I 123, a key radiopharmaceutical agent for renal function diagnostics. This document delves into its chemical structure, physicochemical properties, synthesis, quality control, and the physiological mechanisms underpinning its clinical application.
Chemical Identity and Physicochemical Properties
Iodohippurate Sodium I 123, also known as Sodium ortho-iodohippurate (¹²³I), is a radioiodinated derivative of hippuric acid.[1][2] Its structure consists of a benzoyl group conjugated to glycine, with a radioactive iodine-123 atom attached to the ortho position of the benzene (B151609) ring.
Table 1: Chemical and Physical Properties of Iodohippurate Sodium I 123
| Property | Value |
| Chemical Name | Glycine, N-[2-(iodo-¹²³I)benzoyl]-, monosodium salt |
| Synonyms | Sodium o-iodo-¹²³I-hippurate, ¹²³I-Hippuran |
| Chemical Formula | C₉H₇¹²³INNaO₃ |
| Molecular Weight | Approximately 325.05 g/mol |
| Appearance | Sterile, aqueous solution |
| pH | 3.5 - 8.5 |
| Radioactive Half-life of ¹²³I | 13.22 hours |
| Primary Gamma Emission | 159 keV |
| Radiochemical Purity | ≥ 96% |
Synthesis and Radiochemistry
The synthesis of Iodohippurate Sodium I 123 is typically achieved through an isotopic exchange reaction. This method involves the exchange of a non-radioactive iodine atom on the precursor molecule, ortho-iodohippuric acid (OIH), with a radioactive iodine-123 atom.
General Synthesis Protocol via Isotopic Exchange
While specific protocols are often proprietary, the general methodology involves the following steps:
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Precursor Preparation : A sterile, aqueous solution of ortho-iodohippuric acid is prepared.
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Radioiodination : High-purity Sodium Iodide I 123 is added to the precursor solution. The isotopic exchange is often facilitated by a catalyst, such as copper(II) sulfate (B86663) (CuSO₄), and may require heating.[3]
-
Purification : The resulting Iodohippurate Sodium I 123 is purified to remove unreacted radioiodine and other impurities. This is commonly achieved using chromatographic techniques.
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Sterilization and Formulation : The purified product is sterilized, typically by filtration, and formulated in a suitable buffer for injection.
Quality Control
Ensuring the purity and identity of Iodohippurate Sodium I 123 is critical for patient safety and diagnostic accuracy. The quality control process involves several key analytical tests.
Table 2: Quality Control Parameters and Methods
| Parameter | Method | Specification |
| Radionuclidic Identity | Gamma-ray Spectroscopy | Major photopeak at 159 keV |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Not less than 85% of total radioactivity is from ¹²³I |
| Radiochemical Purity | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | ≥ 96% as Iodohippurate Sodium I 123 |
| pH | Potentiometry | 3.5 - 8.5 |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | As per pharmacopeial limits |
| Sterility | Sterility Test | Must be sterile |
Experimental Protocol for Radiochemical Purity by TLC
This protocol is based on established pharmacopeial methods.[4]
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Preparation of the Mobile Phase : A mixture of water, glacial acetic acid, butanol, and toluene (B28343) is prepared in a ratio of 1:4:20:80 (v/v/v/v).
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Spotting : A small, measured volume of the Iodohippurate Sodium I 123 injection is spotted onto a TLC plate.
-
Development : The TLC plate is placed in a chromatography tank containing the mobile phase and allowed to develop until the solvent front has traveled a sufficient distance.
-
Detection : The distribution of radioactivity on the dried TLC plate is determined using a suitable radiation detector.
-
Analysis : The percentage of radioactivity corresponding to the Iodohippurate Sodium I 123 spot is calculated. Impurities such as free ¹²³I-iodide and ²-iodobenzoic acid are also quantified.
Mechanism of Action and Pharmacokinetics
Iodohippurate Sodium I 123 is primarily used for the evaluation of renal function, specifically effective renal plasma flow (ERPF). Following intravenous administration, it is rapidly cleared from the bloodstream by the kidneys.
Renal Excretion Pathway
The clearance of Iodohippurate Sodium I 123 from the blood is a two-step process involving glomerular filtration and active tubular secretion.[4]
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Glomerular Filtration (approx. 20%) : A portion of the unbound drug is filtered from the blood in the glomeruli.
-
Tubular Secretion (approx. 80%) : The majority of the drug is actively transported from the peritubular capillaries into the tubular fluid by the proximal tubular cells. This active transport is mediated by organic anion transporters (OATs), primarily OAT1 and OAT3, located on the basolateral membrane of the tubular cells.[5][6][7]
Probenecid is a known inhibitor of OATs and can decrease the renal uptake of Iodohippurate Sodium I 123.[4]
Biodistribution and Pharmacokinetics
After intravenous injection, Iodohippurate Sodium I 123 is rapidly distributed throughout the extracellular fluid. It exhibits reversible binding to plasma proteins (approximately 70%) and loose binding to erythrocytes (about 30%).[4] The maximum renal uptake typically occurs within 2-5 minutes post-administration.[4] Under normal renal function, about 70% of the administered dose is excreted in the urine within 30 minutes.[4]
Table 3: Pharmacokinetic Parameters of Iodohippurate Sodium I 123
| Parameter | Value |
| Primary Route of Elimination | Renal Excretion |
| Mechanism of Renal Excretion | Glomerular Filtration (~20%) and Tubular Secretion (~80%) |
| Plasma Protein Binding | Approximately 70% (reversible) |
| Erythrocyte Binding | Approximately 30% (loose) |
| Time to Peak Renal Uptake | 2 - 5 minutes |
| Urinary Excretion (30 min) | ~70% of injected dose (in normal renal function) |
| Hepatobiliary Excretion | < 0.4% (in normal renal function) |
Clinical Applications
The primary clinical application of Iodohippurate Sodium I 123 is in dynamic renal scintigraphy, also known as a renogram. This non-invasive imaging technique provides quantitative information about renal blood flow, glomerular filtration, and tubular function. It is used in the diagnosis and management of various renal disorders, including:
-
Renal artery stenosis
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Obstructive uropathy
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Evaluation of renal transplant function
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Assessment of individual kidney function
Conclusion
Iodohippurate Sodium I 123 remains a valuable radiopharmaceutical for the assessment of renal function. Its chemical properties and pharmacokinetic profile, characterized by rapid renal clearance primarily through active tubular secretion, make it well-suited for dynamic renal imaging. A thorough understanding of its synthesis, quality control, and mechanism of action is essential for its safe and effective use in a clinical and research setting. This guide provides a foundational resource for professionals in nuclear medicine, radiopharmaceutical sciences, and drug development.
References
- 1. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodohippurate Sodium I 123 Injection [drugfuture.com]
- 3. A rapid quantitative method for the preparation of 123I-iodo-hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Human renal organic anion transporters: characteristics and contributions to drug and drug metabolite excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
